molecular formula C14H10ClNO B6376389 MFCD18314349 CAS No. 1261975-39-6

MFCD18314349

Cat. No.: B6376389
CAS No.: 1261975-39-6
M. Wt: 243.69 g/mol
InChI Key: QUXMASMIFWZDQQ-UHFFFAOYSA-N
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Description

MFCD18314349 is a chemical compound identified by its MDL number, which follows the standard format for cataloging chemical substances. For instance, compounds with analogous MDL identifiers, such as those in , and 9, often exhibit distinct structural features (e.g., heterocyclic rings, halogen substitutions) and are frequently explored for their bioactivity or synthetic utility .

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-16)14(17)7-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXMASMIFWZDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684804
Record name 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-39-6
Record name 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314349 involves several steps, including the use of specific reagents and catalysts. The preparation method is designed to ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistent quality. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: MFCD18314349 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups in the compound.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

MFCD18314349 has a wide range of applications in scientific research. It is used in chemistry for the synthesis of complex molecules and as a reagent in various reactions. In biology, it is used as a probe to study biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18314349 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative evaluation of MFCD18314349 with structurally related compounds can be guided by parameters such as molecular formula, molecular weight, solubility, and log P values. For example, halogenated aromatic compounds like those in (C17H15FN8) and (C6H3Cl2N3) demonstrate how substituents influence polarity and bioavailability. The following table synthesizes data from analogous compounds to illustrate key differences:

Parameter This compound CAS 428854-24-4 () CAS 918538-05-3 () CAS 1046861-20-4 ()
Molecular Formula Not Available C17H15FN8 C6H3Cl2N3 C6H5BBrClO2
Molecular Weight Not Available 350.35 g/mol 188.01 g/mol 235.27 g/mol
Solubility Not Available 0.24 mg/mL (ESOL) 0.15 mg/mL (ESOL) 0.687 mg/mL (ESOL)
Log Po/w Not Available 2.15 (XLOGP3) 1.64 (MLOGP) 2.15 (XLOGP3)
Bioavailability Not Available 0.55 0.55 0.55

Key Observations :

  • Halogen substituents (e.g., F, Cl) correlate with increased molecular polarity and reduced log P values, as seen in CAS 428854-24-4 and CAS 918538-05-3 .
  • Boron-containing compounds like CAS 1046861-20-4 exhibit unique reactivity, influencing their synthetic applications .

Discussion of Comparative Findings

  • Structural Analogues : Compounds with pyridine/pyrazole motifs () suggest this compound may exhibit similar bioactivity, such as kinase inhibition or antimicrobial effects.
  • Synthetic Challenges : Halogenated intermediates () often require inert atmospheres and precise temperature control, implying comparable demands for this compound.

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